citracridone I
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Overview
Description
Citracridone I, also known as citra-i, belongs to the class of organic compounds known as acridones . It is found, on average, in the highest concentration within sweet oranges (Citrus sinensis) . The molecular formula of this compound is C20H19NO5 .
Synthesis Analysis
This compound is a secondary metabolite found in the roots of Citrus sinensis . It is isolated using column chromatography and characterized depending on different spectroscopic techniques .Molecular Structure Analysis
This compound contains a total of 48 bonds; 29 non-H bonds, 14 multiple bonds, 1 rotatable bond, 2 double bonds, 12 aromatic bonds, 4 six-membered rings, 3 ten-membered rings, 1 aromatic ketone, 1 aromatic tertiary amine, and 2 aromatic hydroxyls .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it is known that this compound is a product of chemical profiling of the dichloromethane fraction of Citrus sinensis root .Physical and Chemical Properties Analysis
This compound has a molar mass of 353.37 . It is soluble in water at a concentration of 1.741 mg/L at 25 °C .Scientific Research Applications
Bioactive Properties
Citracridone I, derived from Citrus aurantium, has shown significant bioactivity in scientific research. It exhibits notable antioxidant and urease inhibition activities. Specifically, this compound demonstrates a marked ability to inhibit urease, with IC50 values indicating its potential as a bioactive compound in various applications. This finding suggests its relevance in fields related to enzymatic regulation and potentially in agricultural or medical contexts where urease activity is a factor (Bissim et al., 2019).
Chemical Isolation and Derivatives
This compound has been successfully isolated from plants like Citrus aurantium, and its structure has been elucidated through comprehensive spectroscopic analyses. Research has also focused on producing derivatives of this compound, such as its monoacetyl derivatives, to explore their potential bioactivities. This area of study is significant for understanding the compound's chemistry and its potential modified forms, which could have varied applications in pharmacology and biochemistry (Bissim et al., 2019).
Cytotoxicity Analysis
In addition to its bioactive properties, this compound has been examined for its cytotoxicity effects. Studies have tested its impact on various human cell lines, including large cell lung cancer and squamous carcinoma cell lines. These investigations are crucial for assessing the safety and potential therapeutic applications of this compound, especially in the context of cancer research and treatment (Bissim et al., 2019).
Phytochemical Research
The phytochemical research on Citrus × paradisi has led to the isolation of this compound, among other compounds. This work contributes to the broader understanding of the chemical constituents of Citrus species and their potential applications in various scientific fields, including natural product chemistry and pharmacognosy (Malolo et al., 2023).
Properties
CAS No. |
81525-61-3 |
---|---|
Molecular Formula |
C20H19NO5 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
6,10-dihydroxy-11-methoxy-3,3,12-trimethylpyrano[2,3-c]acridin-7-one |
InChI |
InChI=1S/C20H19NO5/c1-20(2)8-7-10-14(26-20)9-13(23)15-16(10)21(3)17-11(18(15)24)5-6-12(22)19(17)25-4/h5-9,22-23H,1-4H3 |
InChI Key |
DIDVBISMWJGFOF-UHFFFAOYSA-N |
SMILES |
CC1(C=CC2=C(O1)C=C(C3=C2N(C4=C(C3=O)C=CC(=C4OC)O)C)O)C |
Canonical SMILES |
CC1(C=CC2=C(O1)C=C(C3=C2N(C4=C(C3=O)C=CC(=C4OC)O)C)O)C |
melting_point |
275-278°C |
81525-61-3 | |
physical_description |
Solid |
Synonyms |
Citra-I citracridone-I |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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